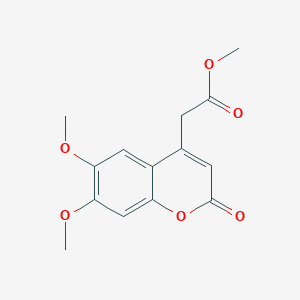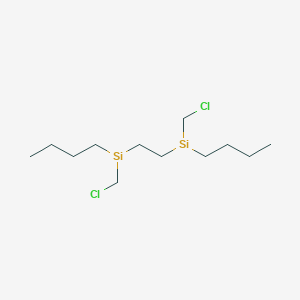
CID 78060501
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] is a chemical compound with the molecular formula C_12H_28Cl_2Si_2 It is a type of organosilicon compound, which means it contains silicon atoms bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] typically involves the reaction of butyl(chloromethyl)silane with ethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 Butyl(chloromethyl)silane} + \text{Ethylene} \rightarrow \text{(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane]} ]
The reaction conditions often include the use of a catalyst to facilitate the reaction and control the temperature and pressure to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of (Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of advanced techniques such as electron-beam physical vapor deposition (EBPVD) can also be employed to enhance the purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Substitution: The chloromethyl groups can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, methyl-substituted silanes, and various substituted silanes depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of silicon-based biomaterials and as a component in drug delivery systems.
Medicine: Research is ongoing into its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] involves its interaction with various molecular targets. The chloromethyl groups can react with nucleophiles, leading to the formation of new bonds and the modification of the compound’s structure. This reactivity is crucial for its applications in synthesis and material science. The silicon atoms in the compound can also form strong bonds with oxygen, making it useful in the formation of siloxane linkages in silicone materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Trichlorosilane: A silicon compound with three chlorine atoms, used in the production of high-purity silicon for electronics.
Tetramethylsilane: A silicon compound with four methyl groups, used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness
(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] is unique due to its specific structure, which includes both silicon and chloromethyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. Its ability to form strong bonds with both carbon and oxygen atoms distinguishes it from other similar compounds and enhances its utility in material science and industrial applications.
Propriétés
Formule moléculaire |
C12H26Cl2Si2 |
|---|---|
Poids moléculaire |
297.41 g/mol |
InChI |
InChI=1S/C12H26Cl2Si2/c1-3-5-7-15(11-13)9-10-16(12-14)8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
QYMWAUOUGUDZSW-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CC[Si](CCCC)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)
![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
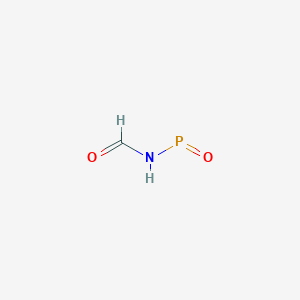
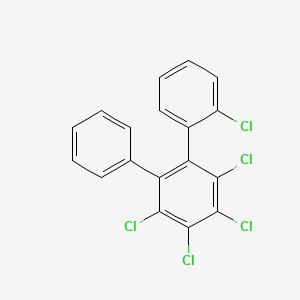
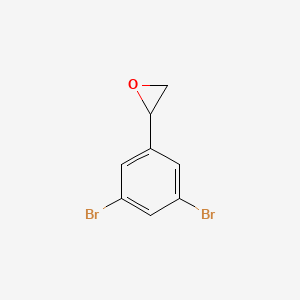
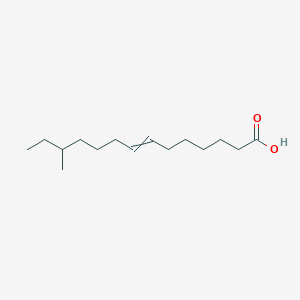
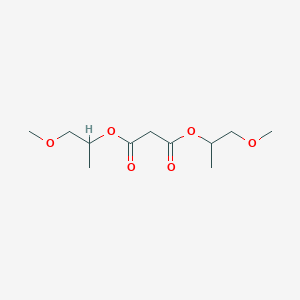
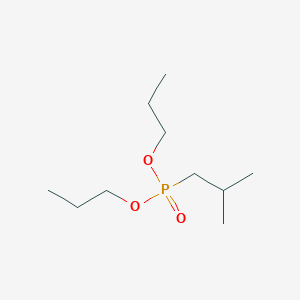
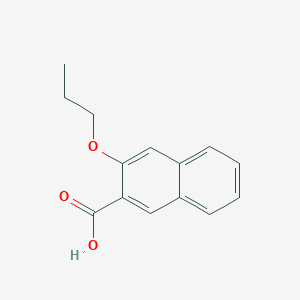
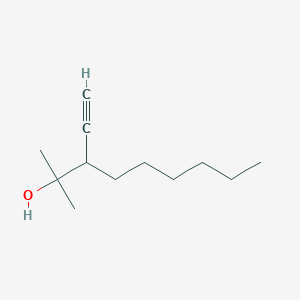

![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
